molecular formula C17H12N2O4 B5635627 N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE CAS No. 5309-02-4

N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B5635627
CAS No.: 5309-02-4
M. Wt: 308.29 g/mol
InChI Key: JUMMMBYGOOLCOX-UHFFFAOYSA-N
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Description

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE is a complex organic compound characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . This reaction yields 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl with high efficiency.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and telescoped reactions can enhance the efficiency of the synthesis. For example, the intermediate 4′-chloro-2-nitro-1,1′-biphenyl can be synthesized in high yield using a three-step telescoped continuous flow process .

Chemical Reactions Analysis

Types of Reactions

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. The biphenyl core can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE is unique due to the presence of both a nitro group and a furan-2-carboxamide moiety, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(16-2-1-11-23-16)18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)19(21)22/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMMMBYGOOLCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967607
Record name N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-02-4
Record name N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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